![molecular formula C17H20N2O4S B2597990 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396802-20-2](/img/structure/B2597990.png)
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that is widely used in scientific research due to its unique properties. This compound is a potent inhibitor of certain enzymes, making it useful in a variety of biochemical and physiological studies.
Scientific Research Applications
- Furan derivatives, including FPS-ZM1, have gained attention in medicinal chemistry due to their remarkable therapeutic efficacy. These compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria .
- Researchers have explored the synthesis of novel furan derivatives to combat microbial resistance. FPS-ZM1, with its specific molecular structure, may serve as a potential antibacterial agent .
- While not exclusively studied for this compound, furan derivatives have demonstrated anti-inflammatory and analgesic effects in related structures .
- Beyond antibacterial and anti-inflammatory properties, furan derivatives (including FPS-ZM1) have been investigated for various other therapeutic benefits:
Antibacterial Activity
Anti-Inflammatory and Analgesic Properties
Sphingosine-1-Phosphate Receptor Inhibition
Other Therapeutic Applications
Chemical Synthesis and Prospects
properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(15-8-11-23-13-15)19-9-6-14(7-10-19)12-18-24(21,22)16-4-2-1-3-5-16/h1-5,8,11,13-14,18H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYFWOHUXDFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide |
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